![molecular formula C18H26Cl2Si2Sn B12559490 [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] CAS No. 186886-24-8](/img/structure/B12559490.png)
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] typically involves the reaction of dichlorostannane with dimethyl(phenyl)silane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Dichlorostannane and dimethyl(phenyl)silane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (typically around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various halogenated organosilicon compounds.
科学研究应用
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
作用机制
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] exerts its effects involves interactions with various molecular targets. The silicon centers in the compound can form stable bonds with oxygen and other electronegative elements, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
相似化合物的比较
[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] can be compared with other organosilicon compounds such as phenylsilane and dimethylphenylsilane. While all these compounds share a silicon center bonded to organic groups, [(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane] is unique due to the presence of dichlorostannane moieties, which impart distinct chemical properties.
Similar Compounds
Phenylsilane: A simpler organosilicon compound with a single silicon center bonded to a phenyl group.
Dimethylphenylsilane: Similar to phenylsilane but with additional methyl groups attached to the silicon center.
属性
CAS 编号 |
186886-24-8 |
|---|---|
分子式 |
C18H26Cl2Si2Sn |
分子量 |
488.2 g/mol |
IUPAC 名称 |
[dichloro-[[dimethyl(phenyl)silyl]methyl]stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/2C9H13Si.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
DPTBXVBQCMQPQZ-UHFFFAOYSA-L |
规范 SMILES |
C[Si](C)(C[Sn](C[Si](C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
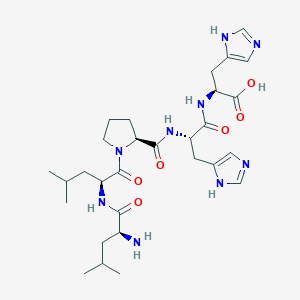
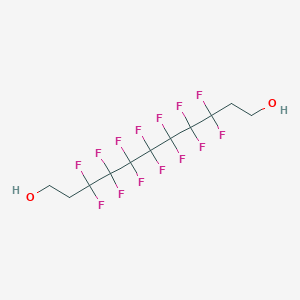
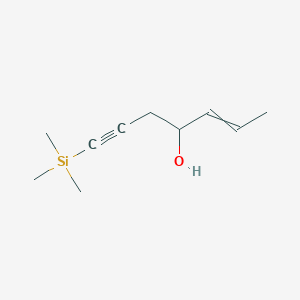
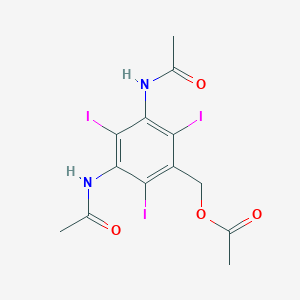
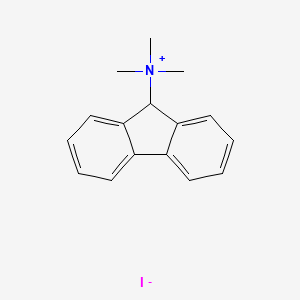
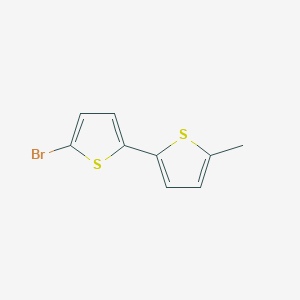
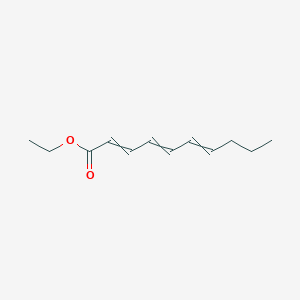
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
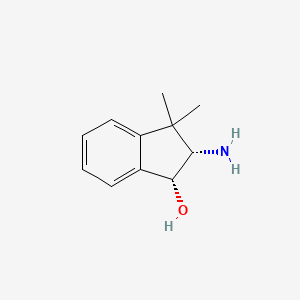

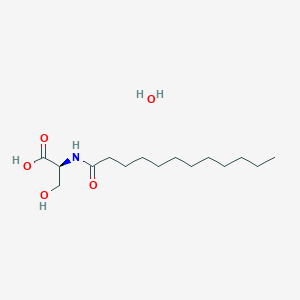
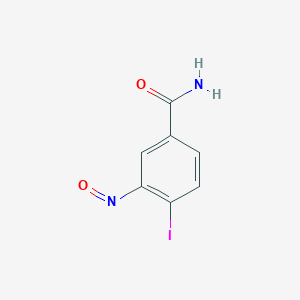
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
